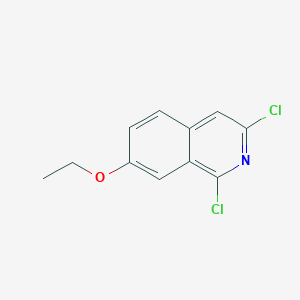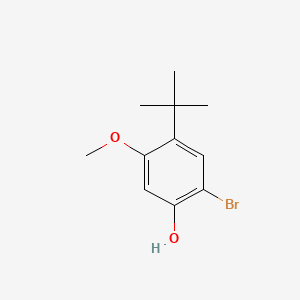
(S)-Atropine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Atropine is a naturally occurring tropane alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). It is a secondary metabolite that has been used for centuries for its medicinal properties. This compound is a racemic mixture, but the (S)-enantiomer is the one that exhibits the most potent biological activity. It is primarily known for its anticholinergic properties, which make it useful in various medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Atropine typically involves the esterification of tropine with tropic acid. The process can be carried out through several synthetic routes, including:
Fischer Esterification: This method involves the reaction of tropine with tropic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is typically done using organic solvents, and the purification involves techniques such as crystallization and chromatography to obtain the pure this compound.
化学反応の分析
Types of Reactions: (S)-Atropine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield tropine and tropic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidation products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tropine and tropic acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives of this compound with different functional groups.
科学的研究の応用
(S)-Atropine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Medicine: Utilized as a medication to treat bradycardia (slow heart rate), as an antidote for organophosphate poisoning, and to dilate pupils during eye examinations.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
(S)-Atropine exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors. This inhibition prevents the activation of these receptors by acetylcholine, leading to a decrease in parasympathetic nervous system activity. The primary molecular targets are the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which are involved in various physiological processes such as heart rate regulation, smooth muscle contraction, and glandular secretion.
類似化合物との比較
(S)-Atropine is often compared with other anticholinergic compounds, such as:
Scopolamine: Similar in structure and function but has a more pronounced central nervous system effect, making it useful for motion sickness and postoperative nausea.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent and has similar applications.
Ipratropium: A synthetic derivative used primarily as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: this compound’s unique combination of peripheral and central anticholinergic effects, along with its well-established safety profile, makes it a versatile and widely used compound in both clinical and research settings.
特性
分子式 |
C17H24NO3+ |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16-/m1/s1 |
InChIキー |
RKUNBYITZUJHSG-VFSICIBPSA-O |
異性体SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
正規SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)













